Molecular Target Differentiation: TCC Inhibits MenG Whereas Triclosan Targets FabI
Triclocarban inhibits demethylmenaquinone methyltransferase (MenG), a key enzyme in menaquinone (vitamin K2) biosynthesis, whereas triclosan (TCS) inhibits enoyl-acyl carrier protein reductase (FabI) involved in fatty acid synthesis. Comparative target analysis in Staphylococcus aureus confirmed that TCC does not inhibit FabI, establishing orthogonal mechanisms of action despite both compounds being chlorinated biphenyl antimicrobials [1]. Furthermore, while TCC shares MenG inhibition with the structurally related antibiotic PK150, the activity spectrum (MIC90) of TCC across multidrug-resistant staphylococcus and enterococcus strains is much narrower than that of PK150, and TCC does not cause overactivation of signal peptidase SpsB, a hallmark of the PK150 scaffold [1].
| Evidence Dimension | Molecular target identification |
|---|---|
| Target Compound Data | TCC inhibits MenG; no inhibition of FabI; no overactivation of SpsB |
| Comparator Or Baseline | Triclosan inhibits FabI; PK150 inhibits MenG and causes SpsB overactivation |
| Quantified Difference | Orthogonal targets; TCC MIC90 spectrum narrower than PK150 |
| Conditions | Staphylococcus aureus biochemical and genetic target validation assays |
Why This Matters
This target-level differentiation means TCC cannot be substituted by TCS or PK150 in mechanistic studies, and TCC serves as a distinct pharmacological tool for probing menaquinone metabolism pathways without confounding FabI or SpsB effects.
- [1] Macsics R, Hackl MW, Fetzer C, Mostert D, Bender J, Layer F, Sieber SA. Comparative Target Analysis of Chlorinated Biphenyl Antimicrobials Highlights MenG as a Molecular Target of Triclocarban. Appl Environ Microbiol. 2020;86(16):e00933-20. View Source
